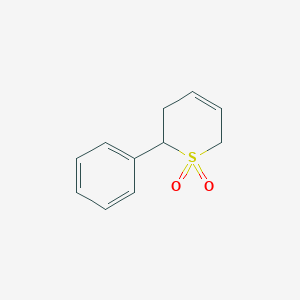
2-Phenyl-3,6-dihydro-1lambda~6~-thiopyran-1,1(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide can be synthesized through thia-Diels–Alder reactions. These reactions involve hetaryl thioketones and nonactivated 1,3-dienes, leading to the formation of 3,6-dihydro-2H-thiopyrans . The reaction typically proceeds via a stepwise mechanism involving diradical intermediates. For example, the reaction of 4,5-dimethyl-2,2-di(thiophen-2-yl)-3,6-dihydro-2H-thiopyran with excess m-chloroperbenzoic acid at room temperature results in the oxidation of the C=C bond and the sulfur atom in the six-membered ring .
Industrial Production Methods
the thia-Diels–Alder reaction remains a promising approach for large-scale synthesis due to its efficiency and the moderate to excellent yields obtained .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The thia-Diels–Alder reaction is a key reaction for synthesizing this compound .
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of 2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide.
Major Products
The major products formed from these reactions include various 3,6-dihydro-2H-thiopyrans, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide exerts its effects involves its reactivity as a sulfur-containing heterocycle. The sulfur atom in the ring can participate in various chemical reactions, including oxidation and substitution, which may influence its biological activity
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-thiopyran: A similar compound without the phenyl group.
Thiophene 1,1-dioxide: Another sulfur-containing heterocycle with different structural properties.
Uniqueness
2-Phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both a phenyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in organic synthesis and potential medicinal applications .
Properties
CAS No. |
115691-17-3 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-phenyl-3,6-dihydro-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C11H12O2S/c12-14(13)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-7,11H,8-9H2 |
InChI Key |
OBTLJHVYWIWUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCS(=O)(=O)C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


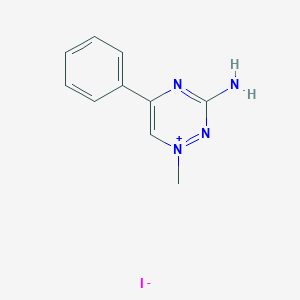
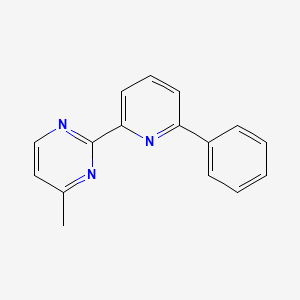
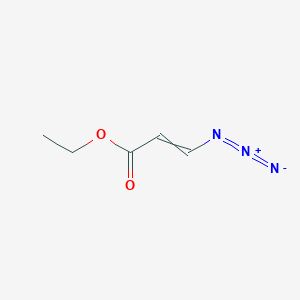
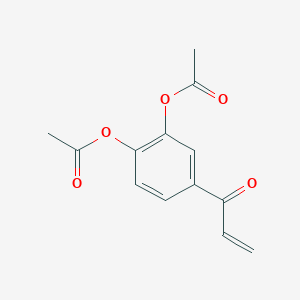
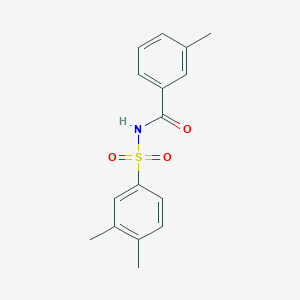
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
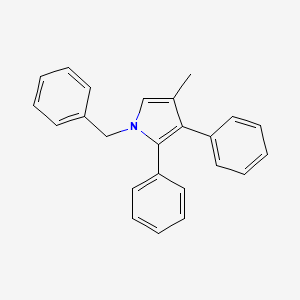
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
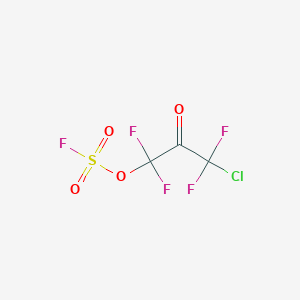

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

